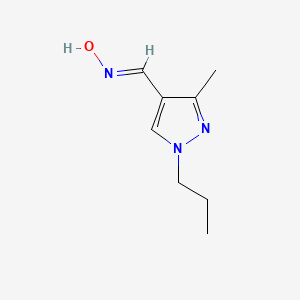
(E)-N-hydroxy-1-(3-methyl-1-propyl-1H-pyrazol-4-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-hidroxi-1-(3-metil-1-propil-1H-pirazol-4-il)metanimina es un compuesto químico que pertenece a la clase de compuestos orgánicos conocidos como pirazoles. Los pirazoles se caracterizan por una estructura cíclica de cinco miembros compuesta por tres átomos de carbono y dos átomos de nitrógeno adyacentes. Este compuesto particular presenta un grupo hidroxilo y un grupo metanimina, lo que lo convierte en un tema único e interesante para la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (E)-N-hidroxi-1-(3-metil-1-propil-1H-pirazol-4-il)metanimina típicamente implica la reacción de 3-metil-1-propil-1H-pirazol-4-carbaldehído con hidroxilamina en condiciones específicas. La reacción se lleva a cabo en presencia de un disolvente adecuado, como etanol o metanol, y puede requerir un catalizador para proceder de manera eficiente. Las condiciones de reacción, incluida la temperatura y el pH, se controlan cuidadosamente para garantizar que se obtenga el producto deseado con un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la eficiencia, la rentabilidad y la seguridad. Los reactores a gran escala y los sistemas de flujo continuo pueden emplearse para producir el compuesto en cantidades a granel. Se implementan medidas de control de calidad para garantizar la consistencia y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(E)-N-hidroxi-1-(3-metil-1-propil-1H-pirazol-4-il)metanimina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar oximas o nitrilos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en aminas u otras formas reducidas.
Sustitución: Los grupos hidroxilo y metanimina pueden participar en reacciones de sustitución, lo que lleva a la formación de nuevos derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan a menudo.
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir oximas o nitrilos, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden conducir a una variedad de nuevos derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
(E)-N-hidroxi-1-(3-metil-1-propil-1H-pirazol-4-il)metanimina tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sirve como precursor en el desarrollo de nuevos materiales y catalizadores.
Biología: En la investigación biológica, el compuesto se estudia por sus posibles actividades biológicas, como la inhibición enzimática o las propiedades antimicrobianas.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, incluido su papel como compuesto principal en el descubrimiento y desarrollo de fármacos.
Industria: En aplicaciones industriales, el compuesto se utiliza en la producción de productos químicos especiales y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de (E)-N-hidroxi-1-(3-metil-1-propil-1H-pirazol-4-il)metanimina implica su interacción con objetivos y vías moleculares específicas. Los grupos hidroxilo y metanimina desempeñan un papel crucial en su reactividad y afinidad de unión. El compuesto puede actuar como un inhibidor o un modulador de ciertas enzimas o receptores, lo que lleva a diversos efectos biológicos. Se realizan estudios detallados para dilucidar los mecanismos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
- (E)-N-hidroxi-1-(3-metil-1-etil-1H-pirazol-4-il)metanimina
- (E)-N-hidroxi-1-(3-metil-1-butil-1H-pirazol-4-il)metanimina
- (E)-N-hidroxi-1-(3-metil-1-isopropil-1H-pirazol-4-il)metanimina
Singularidad
(E)-N-hidroxi-1-(3-metil-1-propil-1H-pirazol-4-il)metanimina destaca por sus características estructurales específicas, como el grupo propil unido al anillo de pirazol. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales. La presencia de los grupos hidroxilo y metanimina aumenta aún más su reactividad y potencial para formar nuevos derivados.
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
(NE)-N-[(3-methyl-1-propylpyrazol-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H13N3O/c1-3-4-11-6-8(5-9-12)7(2)10-11/h5-6,12H,3-4H2,1-2H3/b9-5+ |
Clave InChI |
ANBJIQJFRQEVHE-WEVVVXLNSA-N |
SMILES isomérico |
CCCN1C=C(C(=N1)C)/C=N/O |
SMILES canónico |
CCCN1C=C(C(=N1)C)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















